![molecular formula C17H15ClN2O B14629083 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-73-9](/img/structure/B14629083.png)
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic organic compound characterized by its imidazole ring structure and the presence of a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the preparation of 4-[(4-Chlorophenyl)methoxy]benzyl chloride by reacting 4-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Known for its antihistamine properties.
1-(4-Chlorophenyl)-3-(methylphenyl)amino: Studied for its potential as an antitumor agent.
Uniqueness
1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific structural features, such as the combination of an imidazole ring with a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
58041-73-9 |
|---|---|
Formule moléculaire |
C17H15ClN2O |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
1-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C17H15ClN2O/c18-16-5-1-15(2-6-16)12-21-17-7-3-14(4-8-17)11-20-10-9-19-13-20/h1-10,13H,11-12H2 |
Clé InChI |
CSGBDRTWOZCWAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CN=C2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


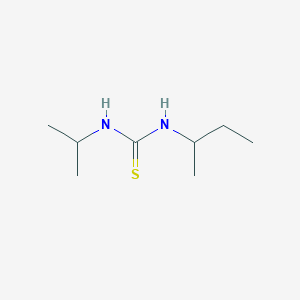
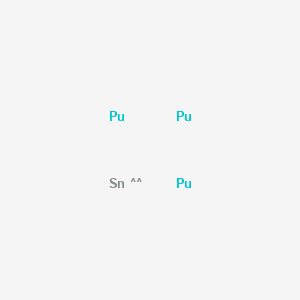
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)


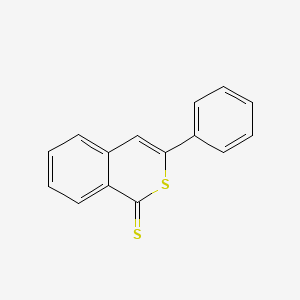
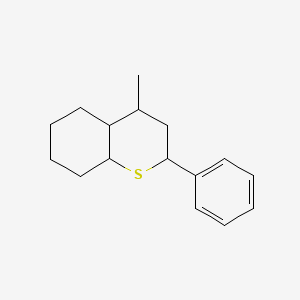
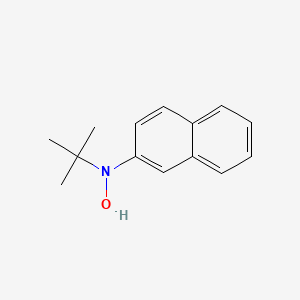
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
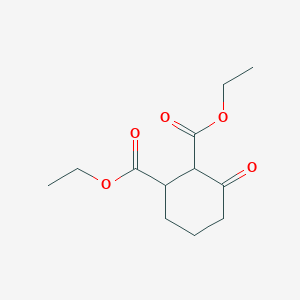
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
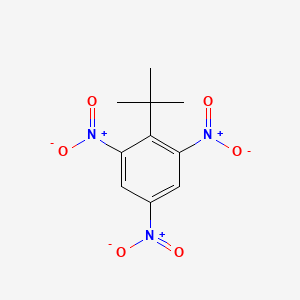
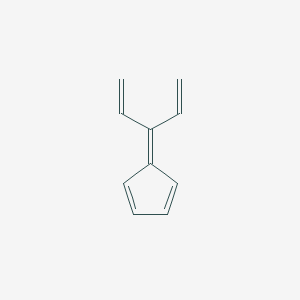
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
